molecular formula C10H20O6 B608007 Hydroxy-PEG3-methyl ester CAS No. 2086688-97-1

Hydroxy-PEG3-methyl ester

Cat. No. B608007
CAS RN: 2086688-97-1
M. Wt: 236.26
InChI Key: HORYNDZAHAHQHQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The chemical formula of Hydroxy-PEG3-methyl ester is C10H20O6 . Its molecular weight is 236.26 . The elemental analysis shows that it contains C, 50.84; H, 8.53; O, 40.63 .


Chemical Reactions Analysis

Esters, including Hydroxy-PEG3-methyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction can be catalyzed by either an acid or a base . Methyl ester can be hydrolyzed under strong basic condition .


Physical And Chemical Properties Analysis

Esters are neutral compounds . They are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of Hydroxy-PEG3-methyl ester, this hydrocarbon group is a methyl group .

Scientific Research Applications

Chemical Synthesis

Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition . This makes it a versatile compound in chemical synthesis.

Drug Delivery

The hydrophilic PEG spacer in Hydroxy-PEG3-Methyl ester increases solubility in aqueous media . This property is particularly useful in drug delivery, where solubility can significantly affect the bioavailability and efficacy of a drug .

Catalysis

Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The promotional mechanism of methyl carboxylate esters on methanol dehydration to DME has been studied using the medium pore zeolite H-ZSM-5 (MFI) as the catalyst .

Spectroscopic Studies

In-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME . These spectroscopic studies reveal that the Brønsted acid (BA) sites on H-ZSM-5 were very rapidly titrated by ester carbonyl group adsorption and bonded more strongly with esters than with methanol .

Kinetic Studies

Kinetic studies were performed using the very potent methyl n -hexanoate promoter . The DME yield was dependent on both the methanol and methyl n -hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .

Biopolymers & Synthetic Polymers

Hydroxy-PEG3-Methyl ester is used in the production of biopolymers and synthetic polymers . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial in polymer science .

Mechanism of Action

The hydroxyl group in Hydroxy-PEG3-methyl ester enables further derivatization or replacement with other reactive functional groups . This property makes it useful in various biological, chemical, and pharmaceutical settings .

Safety and Hazards

While specific safety data for Hydroxy-PEG3-methyl ester is not available, general safety measures for handling esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Hydroxy-PEG3-methyl ester is a part of a larger group of PEG derivatives that have various active groups . These compounds have potential applications in drug delivery and in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-methyl ester will likely involve further exploration of these applications .

properties

IUPAC Name

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYNDZAHAHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG3-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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